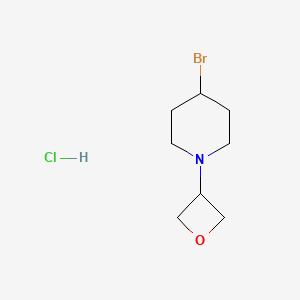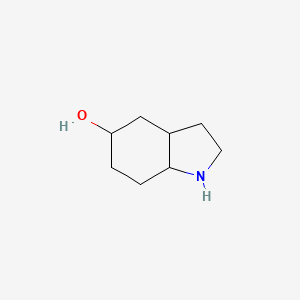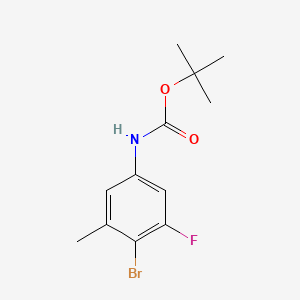![molecular formula C13H17ClN2O3 B13488601 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one is a chemical compound with the molecular formula C16H22Cl2N2O4. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including rivaroxaban, an anticoagulant used to prevent and treat blood clots .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one typically involves the reaction of 4-nitroaniline with 2-(2-chloroethoxy)acetic acid in the presence of a phenylboronic acid catalyst. This reaction forms 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, which is then transformed into 4-(4-nitrophenyl)morpholin-3-one through a one-pot procedure .
Industrial Production Methods
Industrial production methods for this compound are designed to be simple, eco-friendly, cost-effective, reproducible, and robust. These methods are well-suited for large-scale production and involve the use of common reagents and solvents such as dimethylsulfoxide (DMSO) and triethylamine .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxypropyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium (VI) oxide, potassium permanganate.
Reducing agents: Stannous chloride, hydrogen gas.
Solvents: Dimethylsulfoxide (DMSO), dichloromethane, 1,4-dioxane.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions but can include various substituted morpholinones and phenyl derivatives .
Scientific Research Applications
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in the synthesis of rivaroxaban, the compound contributes to the inhibition of Factor Xa, an essential component in the blood clotting process .
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: An intermediate used in the synthesis of protein kinase inhibitors for treating cancers.
4-(4-Nitrophenyl)morpholin-3-one: Used in the synthesis of nanowires and other advanced materials.
Uniqueness
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and chemical products. Its ability to undergo multiple types of chemical reactions and its role in the production of rivaroxaban highlight its importance in both research and industry .
Properties
IUPAC Name |
4-[4-[(3-chloro-2-hydroxypropyl)amino]phenyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c14-7-12(17)8-15-10-1-3-11(4-2-10)16-5-6-19-9-13(16)18/h1-4,12,15,17H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRLIANVFKCHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
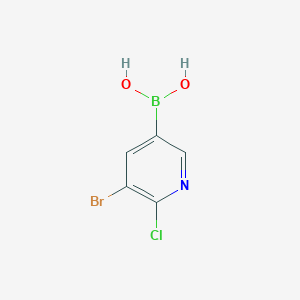
![Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate](/img/structure/B13488548.png)
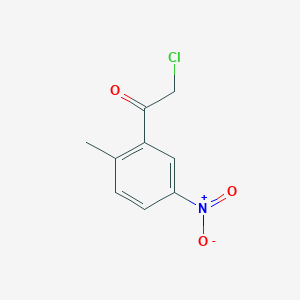
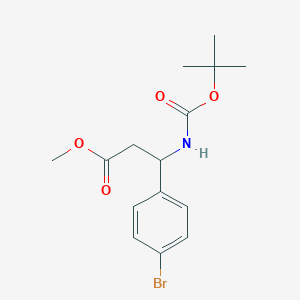

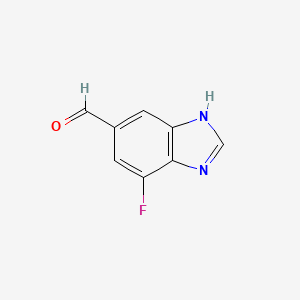
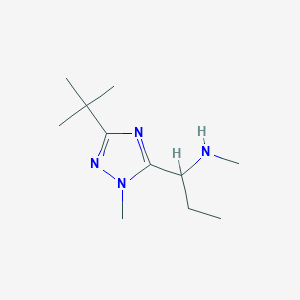
![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)
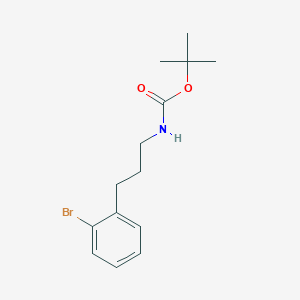
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)
